2-Hydroxy-5-(methylamino)benzamide
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Overview
Description
2-Hydroxy-5-(methylamino)benzamide is a benzamide derivative with a hydroxyl group at the second position and a methylamino group at the fifth position on the benzene ring. Benzamides are a significant class of amide compounds widely used in various fields, including pharmaceuticals, agriculture, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including 2-Hydroxy-5-(methylamino)benzamide, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves using diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method offers advantages such as low reaction times, high yields, and eco-friendly processes.
Industrial Production Methods
Industrial production of benzamides typically involves the reaction between carboxylic acids and amines at high temperatures (above 180°C). this method may not be suitable for all functionalized molecules .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(methylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinones, while reduction of the amide group can produce amines .
Scientific Research Applications
2-Hydroxy-5-(methylamino)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits similar biological activities and is used in various research applications.
Uniqueness
2-Hydroxy-5-(methylamino)benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-hydroxy-5-(methylamino)benzamide |
InChI |
InChI=1S/C8H10N2O2/c1-10-5-2-3-7(11)6(4-5)8(9)12/h2-4,10-11H,1H3,(H2,9,12) |
InChI Key |
CVRRVIKPCUQAOJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)O)C(=O)N |
Origin of Product |
United States |
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